

Spectroscopic Profile of N-Methyl-m-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-m-toluidine**

Cat. No.: **B1666196**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **N-Methyl-m-toluidine** (CAS 696-44-6), a vital intermediate in the synthesis of various dyes and pharmaceutical compounds. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **N-Methyl-m-toluidine**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **N-Methyl-m-toluidine** exhibits distinct signals corresponding to the aromatic protons, the N-methyl protons, and the aryl-methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Aromatic CH	~7.10	Multiplet	1H	-
Aromatic CH	~6.60	Multiplet	3H	-
NH	~3.65	Singlet (broad)	1H	-
N-CH ₃	2.81	Singlet	3H	-
Ar-CH ₃	2.30	Singlet	3H	-

Note: Chemical shifts and coupling constants can be influenced by the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-N (Aromatic)	149.1
C-CH ₃ (Aromatic)	138.8
Aromatic CH	129.0
Aromatic CH	117.8
Aromatic CH	113.2
Aromatic CH	110.0
N-CH ₃	30.8
Ar-CH ₃	21.6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption bands for **N-Methyl-m-toluidine**.

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
~3400	N-H Stretch	Medium
~3050-2950	C-H Stretch (Aromatic & Aliphatic)	Strong
~1600, ~1500	C=C Stretch (Aromatic)	Strong, Medium
~1320	C-N Stretch	Medium
~850-750	C-H Bend (Aromatic)	Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **N-Methyl-m-toluidine** shows a molecular ion peak and several characteristic fragment ions.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
121	84.2	[M] ⁺ (Molecular Ion)
120	100.0	[M-H] ⁺
91	31.1	[C ₇ H ₇] ⁺
77	11.5	[C ₆ H ₅] ⁺

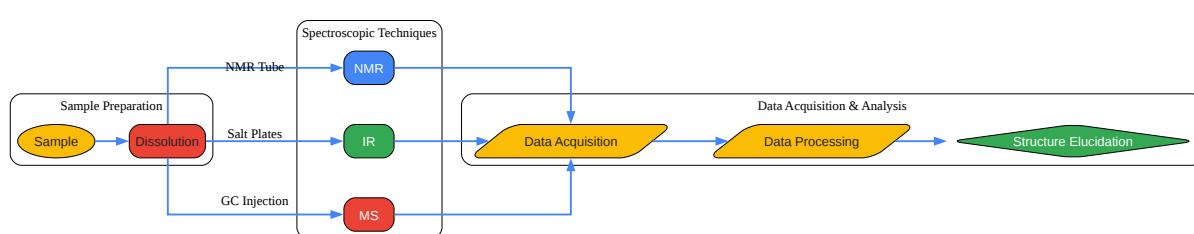
Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy

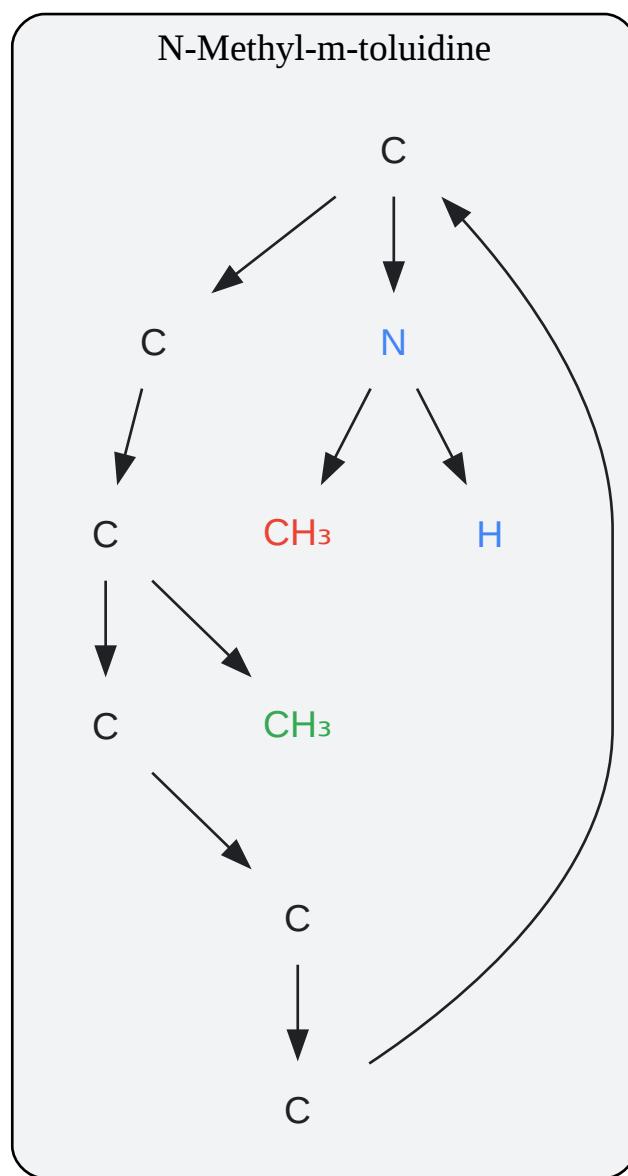
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Data is processed using appropriate software to perform Fourier transformation and phase correction.

IR Spectroscopy


IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected.[1]


Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of **N-Methyl-m-toluidine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **N-Methyl-m-toluidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-m-toluidine | 696-44-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-m-toluidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666196#spectroscopic-data-nmr-ir-ms-of-n-methyl-m-toluidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com